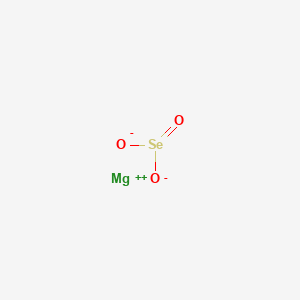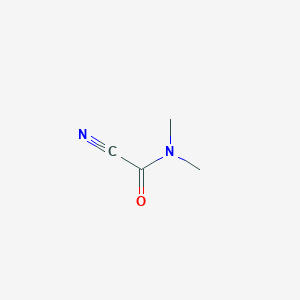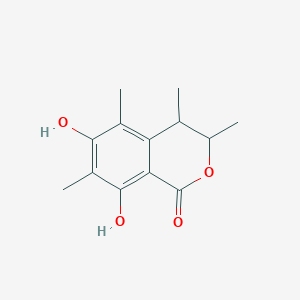
Isocoumarin, 3,4-dihydro-6,8-dihydroxy-3,4,5,7-tetramethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isocoumarin, 3,4-dihydro-6,8-dihydroxy-3,4,5,7-tetramethyl- is a natural compound that belongs to the isocoumarin family. It is found in various plants, including the roots of Angelica sinensis, which is commonly known as Dong Quai. Isocoumarin has been extensively studied for its potential biological activities, including its anti-inflammatory, antioxidant, and anticancer properties.
Mecanismo De Acción
The mechanism of action of isocoumarin is not fully understood. However, it has been suggested that isocoumarin exerts its biological activities through various mechanisms, including the inhibition of inflammatory cytokines, the scavenging of free radicals, and the induction of apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
Isocoumarin has been shown to exhibit various biochemical and physiological effects. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. Isocoumarin has also been shown to exhibit antioxidant effects by scavenging free radicals and reducing oxidative stress. Additionally, isocoumarin has been shown to exhibit anticancer effects by inducing apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Isocoumarin has several advantages and limitations for lab experiments. One advantage is that it is a natural compound that can be extracted from various plants, making it readily available for research. Additionally, isocoumarin has been extensively studied, and its potential biological activities are well-documented. However, one limitation is that isocoumarin can be difficult to synthesize, which can limit its use in lab experiments.
Direcciones Futuras
There are several future directions for the study of isocoumarin. One future direction is the investigation of its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Another future direction is the investigation of its potential use in the treatment of diabetes. Additionally, further studies are needed to fully understand the mechanism of action of isocoumarin and its potential use in the treatment of cancer.
Métodos De Síntesis
Isocoumarin can be synthesized through various methods, including the Pechmann condensation reaction, which involves the condensation of phenols with β-ketoesters. It can also be synthesized through the Knoevenagel reaction, which involves the condensation of aldehydes or ketones with active methylene compounds. Isocoumarin can also be extracted from natural sources, such as Angelica sinensis.
Aplicaciones Científicas De Investigación
Isocoumarin has been extensively studied for its potential biological activities. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. Isocoumarin has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additionally, isocoumarin has been studied for its potential use in the treatment of diabetes, as it has been shown to exhibit hypoglycemic effects.
Propiedades
Número CAS |
19314-94-4 |
|---|---|
Nombre del producto |
Isocoumarin, 3,4-dihydro-6,8-dihydroxy-3,4,5,7-tetramethyl- |
Fórmula molecular |
C13H16O4 |
Peso molecular |
236.26 g/mol |
Nombre IUPAC |
6,8-dihydroxy-3,4,5,7-tetramethyl-3,4-dihydroisochromen-1-one |
InChI |
InChI=1S/C13H16O4/c1-5-8(4)17-13(16)10-9(5)6(2)11(14)7(3)12(10)15/h5,8,14-15H,1-4H3 |
Clave InChI |
GMLFHEQJHMFUQF-UHFFFAOYSA-N |
SMILES |
CC1C(OC(=O)C2=C(C(=C(C(=C12)C)O)C)O)C |
SMILES canónico |
CC1C(OC(=O)C2=C(C(=C(C(=C12)C)O)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



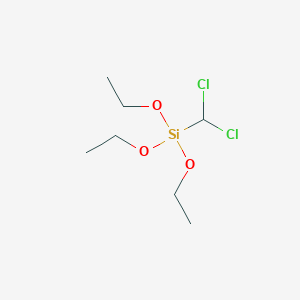
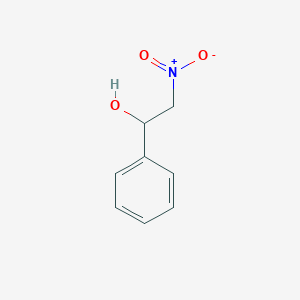
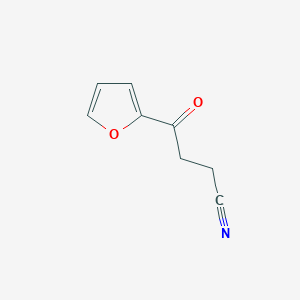
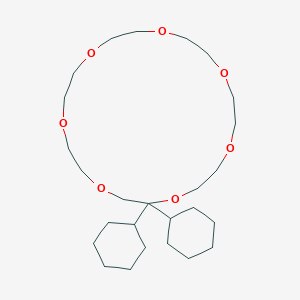
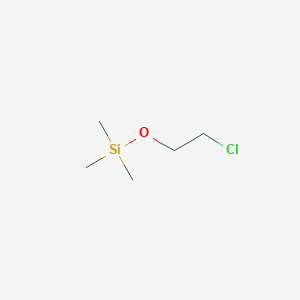
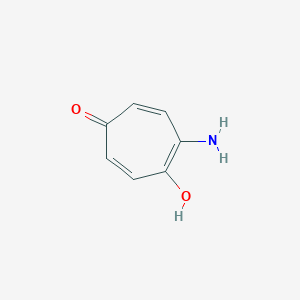
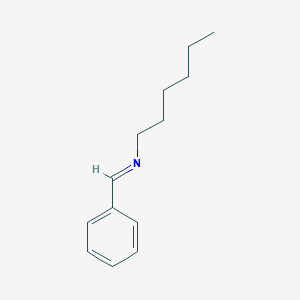
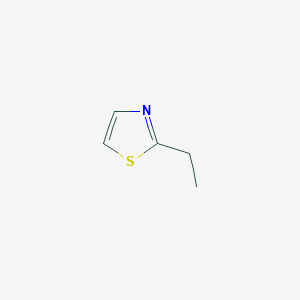
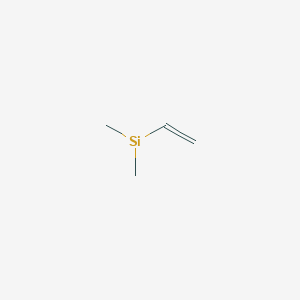
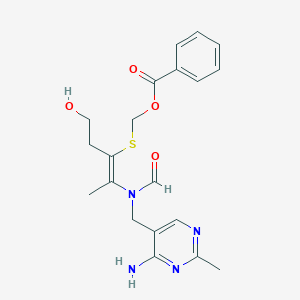
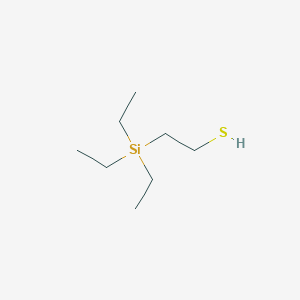
![3-[(5-Methyl-2-pyridinyl)amino]-2-pyridinethiol](/img/structure/B99681.png)
